Levonorgestrel Impurity D, identified by the Chemical Abstracts Service number 32419-58-2, is a chemical compound related to Levonorgestrel, a synthetic progestogen commonly used in contraceptive formulations. The presence of impurities in pharmaceutical compounds like Levonorgestrel is critical for ensuring product safety and efficacy, as they can affect the drug's performance and stability.
Levonorgestrel Impurity D is typically derived during the synthesis of Levonorgestrel itself. Its identification and characterization are crucial for quality control in pharmaceutical manufacturing. Various patents and studies outline methods for synthesizing Levonorgestrel, which inadvertently produce this impurity as a byproduct .
Levonorgestrel Impurity D is classified as a pharmaceutical impurity. It is specifically categorized under steroid compounds due to its structural relationship with Levonorgestrel, which is a steroid hormone. The classification of impurities like this one is essential for regulatory compliance and safety assessments in drug development.
The synthesis of Levonorgestrel Impurity D typically involves several organic reactions. Although specific methods for Impurity D are less documented than those for Levonorgestrel itself, related synthetic pathways can provide insights into its formation:
For example, one patent describes the synthesis of Levonorgestrel using methoxydienone as a raw material, which reacts with an alkynyllithium ammine complex .
The synthesis process may involve solvents such as tetrahydrofuran or dimethyl sulfoxide, with reactions typically conducted under controlled temperatures to optimize yields and minimize side products .
Levonorgestrel Impurity D shares a structural similarity with Levonorgestrel, featuring a steroid backbone typical of progestogens. While specific structural diagrams are not provided in the search results, its molecular formula aligns with that of steroid derivatives.
The molecular weight of Levonorgestrel Impurity D is approximately 324.5 g/mol. The compound's structural characteristics are critical for understanding its behavior in biological systems and its interactions with other molecules.
Levonorgestrel Impurity D can participate in various chemical reactions typical of steroid compounds:
The stability and reactivity of Levonorgestrel Impurity D are influenced by its functional groups and stereochemistry, which dictate how it interacts within pharmaceutical formulations.
Research into the specific mechanisms by which impurities affect drug action is ongoing, but it is recognized that even minor impurities can alter pharmacokinetics and pharmacodynamics.
Relevant analyses often include chromatographic techniques to assess purity and identify potential degradation products.
Levonorgestrel Impurity D serves primarily as a reference standard in quality control laboratories to ensure that formulations containing Levonorgestrel meet regulatory standards. It is also used in research settings to study the effects of impurities on drug action and stability.
International regulatory frameworks establish precise definitions and classification systems for pharmaceutical impurities based on their origin, chemical nature, and risk profiles. According to ICH guidelines, impurities in new drug substances are categorized as:
Levonorgestrel Impurity D (13-Ethyl-18,19-dinor-17α-pregn-4-en-20-yn-17-ol) is structurally classified as a process-related impurity arising during levonorgestrel synthesis. Its chemical structure (C₂₁H₃₀O, MW 298.46 g/mol) differs from the parent compound primarily through the absence of the 3-keto group, positioning it as a deoxy derivative of levonorgestrel. Under ICH Q3A(R2) classification, this impurity falls into Category 4 – identified impurities with established safety thresholds requiring stringent control. Regulatory agencies mandate strict reporting, identification, and qualification thresholds for such impurities:
ICH Threshold | Level (%) | Requirement |
---|---|---|
Reporting | 0.05 | Documentation in regulatory submissions |
Identification | 0.10 | Structural characterization |
Qualification | 0.15 | Toxicological assessment |
These thresholds necessitate highly sensitive and specific analytical methods capable of detecting Levonorgestrel Impurity D at concentrations as low as 0.05% relative to the active pharmaceutical ingredient. Synthetic hormone impurities face particularly rigorous scrutiny due to their potential endocrine-disrupting activities, even at trace levels. The European Medicines Agency and FDA require manufacturers to establish strict specifications through comprehensive analytical method validation and stability studies [5] [7] [8].
Impurity profiling serves as a critical quality indicator throughout the pharmaceutical lifecycle, with particular significance in hormonal contraceptive development. For Levonorgestrel Impurity D, comprehensive profiling enables:
Manufacturing Process Optimization: Identification of synthetic pathways generating Impurity D facilitates process refinements to minimize its formation. Studies indicate this impurity arises during incomplete oxidation steps or through reductive side reactions in the steroid nucleus modification stage.
Stability-Indicating Method Development: As confirmed through forced degradation studies, Impurity D exhibits distinct chromatographic behavior under various stress conditions (thermal, oxidative, photolytic), making it a valuable marker for stability-indicating assays. The impurity demonstrates relative stability under acidic conditions but shows moderate formation under oxidative stress, providing insights into levonorgestrel degradation pathways.
Specification Setting: Pharmacopeial monographs establish acceptance criteria for specified impurities based on rigorous profiling data. Current specifications for Impurity D in finished products typically range between 0.1-0.3% depending on formulation characteristics and dosage strength.
Analytical Method Validation: Modern approaches employing Analytical Quality by Design (AQbD) principles have significantly enhanced impurity detection capabilities. Recent research has demonstrated the superiority of multivariate statistical optimization over traditional one-factor-at-a-time approaches for simultaneously resolving Impurity D alongside ethinylestradiol, levonorgestrel, and co-degradants. These methods employ experimental designs evaluating critical method parameters including mobile phase composition, pH, column temperature, and gradient profiles to achieve optimal separation [2].
Table 1: Structural Characteristics of Levonorgestrel Impurity D
Characteristic | Specification | Significance |
---|---|---|
Chemical Name | (8R,9S,10R,13S,14S,17R)-13-Ethyl-17-ethynyl-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol | IUPAC nomenclature |
Molecular Formula | C₂₁H₃₀O | Elemental composition |
Molecular Weight | 298.46 g/mol | Mass spectrometry identification |
Key Identifiers | SMILES: C#C[C@]1(O)CC[C@@]2([H])[C@]3([H])CCC4=CCCC[C@]4([H])[C@@]3([H])CC[C@@]21CC | Structural representation |
Structural Difference from API | Absence of 3-keto group | Primary structural modification |
Advanced separation techniques have been specifically developed for Impurity D quantification, including reversed-phase HPLC with UV detection (optimized at 241 nm) and UPLC-MS/MS methodologies offering superior sensitivity. These methods achieve baseline separation of Impurity D with resolution factors >2.0 from structurally similar compounds, enabling accurate quantification at the 0.05% level. The retention behavior of Impurity D in chromatographic systems shows significant dependence on stationary phase chemistry and mobile phase organic modifier composition, with C18 columns providing optimal retention and peak symmetry [2] [10].
Levonorgestrel Impurity D maintains a distinct position within pharmacopeial frameworks due to its established status as a specified impurity in the European Pharmacopoeia monograph for levonorgestrel. This designation carries significant implications for quality control practices:
EP Monograph Requirements: The European Pharmacopoeia explicitly lists Impurity D (referred to as "13-Ethyl-18,19-dinor-17α-pregn-4-en-20-yn-17-ol") as a controlled impurity requiring identification and quantification. The current specification limit stands at not more than 0.15% in the active pharmaceutical ingredient, reflecting its toxicological significance and potential impact on product quality.
USP Considerations: While the United States Pharmacopeia recognizes multiple levonorgestrel impurities, it does not currently include Impurity D as a specified impurity in its monograph. This discrepancy necessitates careful consideration by manufacturers targeting global markets, requiring compliance with the strictest regulatory standards.
Table 2: Analytical Techniques for Levonorgestrel Impurity D Detection and Quantification
Technique | Conditions/Parameters | Applications |
---|---|---|
Reversed-Phase HPLC | Column: Luna C18 (150 × 4.6 mm, 5 μm); Mobile Phase: Acetonitrile:Water (50:50); Flow Rate: 1.0 ml/min; Detection: 241 nm | Routine quality control testing; Stability studies |
HPLC-MS/MS | Ionization: ESI positive mode; Precursor ion: m/z 299.2 [M+H]⁺; Product ions: m/z 253.1, 235.1 | Structural confirmation; Trace-level detection |
Quality by Design (QbD) Approaches | Design Space: Mobile phase pH (3.5-5.5), organic modifier (45-55%), column temp (25-35°C); Critical Quality Attributes: Resolution, tailing factor | Method development and optimization |
Forced Degradation Studies | Conditions: Acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), thermal (60°C), photolytic (1.2 million lux hours) | Stability-indicating method validation |
The pharmacopeial significance of Impurity D extends beyond mere compliance, serving as a critical quality indicator for manufacturing process consistency. Recent regulatory assessments have demonstrated that batch-to-batch variability in Impurity D levels correlates strongly with synthetic process deviations, particularly in the final reduction and purification steps. Consequently, regulatory submissions for levonorgestrel-containing products must include comprehensive data on Impurity D characterization, control strategies, and stability trends across multiple production batches. The impurity's behavior under accelerated stability conditions provides valuable insights into formulation compatibility and packaging requirements, especially in humidity-sensitive drug products [1] [3] [7].
Table 3: Pharmacopeial Status and Commercial Availability of Levonorgestrel Impurity D
Parameter | European Pharmacopoeia | US Pharmacopeia |
---|---|---|
Monograph Listing | Specified impurity | Not currently specified |
Chemical Name | 13-Ethyl-18,19-dinor-17α-pregn-4-en-20-yn-17-ol | - |
Acceptable Limit | NMT 0.15% | - |
Reference Standard Providers | SynZeal (India), Simson Pharma (India), Aligns Pharma | - |
Storage Requirements | Ambient temperature, protected from light | - |
Documentation | Certificate of Analysis with characterization data (HPLC, MS, NMR, IR) | - |
The commercial availability of certified reference materials for Impurity D has significantly advanced analytical capabilities in quality control laboratories. These authenticated standards enable accurate method validation, including determination of relative response factors, specificity assessments against placebo matrices, and robustness testing under varied chromatographic conditions. As regulatory expectations continue to evolve, particularly concerning genotoxic impurity assessments, the comprehensive characterization of Impurity D provides a scientific basis for establishing appropriate control strategies throughout the product lifecycle [1] [3] [5].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1